铬酸铜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cupric chromite (Cu2Cr2O5) is a synthetic compound that has been studied extensively for its potential applications in various fields including scientific research, medical applications, and industrial applications. It is a member of the chromite family of compounds, which are composed of two chromium and two oxygen atoms. The compound has a number of unique properties that make it attractive for use in various applications.

科学研究应用

组织工程

铬酸铜纳米粒子已被应用于组织工程领域 . 具体来说,它们已与甘油和壬二酸结合,以创建纳米复合支架。 该支架已被用于提高人脂肪来源干细胞(hADSCs)的成骨分化效率 . 该支架表现出适当的机械强度、生物相容性和可降解性 .

有机合成中的催化剂

铬酸铜是一种用途广泛的催化剂,用于众多具有商业重要性和与国防和空间研究相关的国家计划的流程中 . 它用于有机合成的单元操作,如氢化、脱氢、氢解、氧化、烷基化、环化等 .

环境污染控制

铬酸铜在环境污染控制中得到应用 . 它用于与去除污染物相关的工艺中 .

能源生产

燃烧催化剂

作用机制

Target of Action

Copper chromite (Cu2Cr2O5) is primarily used as a catalyst in organic synthesis . Its primary targets are functional groups in aliphatic and aromatic compounds .

Mode of Action

The compound interacts with its targets by facilitating hydrogenation reactions . This interaction results in the selective reduction of functional groups in the target compounds .

Biochemical Pathways

The specific biochemical pathways affected by copper chromite are dependent on the reactions it catalyzes. For instance, in the hydrogenation of furfural to furfuryl alcohol, copper chromite facilitates the addition of hydrogen to the carbonyl group of furfural .

Pharmacokinetics

It’s important to note that the compound is a solid at room temperature and is used in its solid form in reactions .

Result of Action

The result of copper chromite’s action is the transformation of target compounds through hydrogenation reactions . This can lead to the production of new compounds with different properties. For example, the hydrogenation of furfural results in furfuryl alcohol, which has different chemical properties and uses .

Action Environment

The action of copper chromite can be influenced by environmental factors such as temperature and the presence of other substances. For instance, the production of copper chromite can involve the exposure of copper barium ammonium chromate to temperatures of 350-450 °C . Additionally, commercial samples of copper chromite often contain barium oxide and other components .

未来方向

Cupric chromite decorated with iron carbide nanoparticles has been used as a multifunctional catalyst for magnetically induced continuous-flow hydrogenation of aromatic ketones . This approach is versatile and potentially transferrable to a wide range of heterogeneous catalysts and transformations .

属性

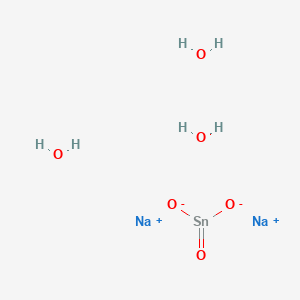

| { "Design of the Synthesis Pathway": "The synthesis of Cupric chromite can be achieved through a solid-state reaction method.", "Starting Materials": [ "Copper oxide (CuO)", "Chromium oxide (Cr2O3)" ], "Reaction": [ "Mix the starting materials in a stoichiometric ratio of CuO:Cr2O3 (2:2).", "Grind the mixture thoroughly to ensure homogeneity.", "Heat the mixture in a furnace at a temperature of 1000-1100°C for several hours.", "Allow the product to cool to room temperature.", "Wash the product with distilled water to remove any impurities.", "Dry the product at a temperature of 100-110°C.", "The resulting product is Cupric chromite (Cu2Cr2O5)." ] } | |

| 12053-18-8 | |

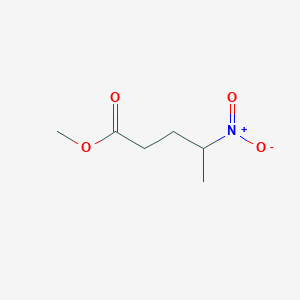

分子式 |

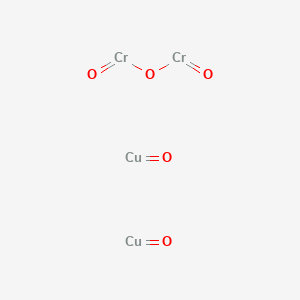

CrCuO |

分子量 |

131.54 g/mol |

IUPAC 名称 |

oxocopper;oxo(oxochromiooxy)chromium |

InChI |

InChI=1S/Cr.Cu.O |

InChI 键 |

HFORGINKVIYNFC-UHFFFAOYSA-N |

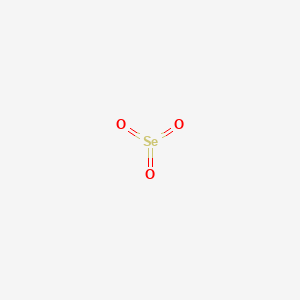

SMILES |

O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] |

规范 SMILES |

[O].[Cr].[Cu] |

| 12053-18-8 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。